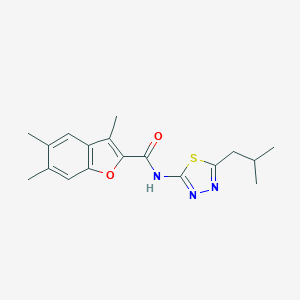
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
作用機序
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of “3,5,6-trimethyl-n-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide” are currently unknown .
実験室実験の利点と制限
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high specificity for AMPK. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to be stable in solution and can be administered orally to animals. However, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
Several future directions for the study of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide include investigating its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in animal models and humans. Finally, the development of more potent and selective AMPK activators based on the structure of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide may lead to the discovery of new drugs for the treatment of metabolic disorders and cancer.
合成法
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-amino-5-isobutyl-1,3,4-thiadiazole with 3,5,6-trimethyl-2-bromobenzofuran, followed by the conversion of the resulting intermediate to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders. Several studies have shown that N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can activate AMPK and improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385234.png)
![N-(2,5-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385235.png)
![N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385236.png)
![N-(4-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385237.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B385238.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B385240.png)
![Methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B385244.png)
![N-butyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385246.png)
![N-(2-ethylphenyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B385248.png)
![N-(tert-butyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B385249.png)
![Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol](/img/structure/B385251.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-propylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B385252.png)
![2-[(2-methyl-2H-chromen-3-yl)methylene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385255.png)
![6-benzyl-2-[(2-methyl-2H-chromen-3-yl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385256.png)